CBZ-N-amido-PEG24-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBZ-N-amido-PEG24-acid is a synthetic compound that has gained significant attention in pharmaceutical research and development due to its potential applications in drug delivery and formulation. It belongs to the family of polyethylene glycol (PEG) derivatives, which are widely used in the pharmaceutical industry to improve the pharmacokinetic and pharmacodynamic properties of drugs. This compound has a carbobenzoxy (CBZ) protected amide group and a carboxylic acid group at the end of a PEG chain .
Preparation Methods
The synthesis of CBZ-N-amido-PEG24-acid involves the protection of the amine group with a carbobenzoxy (CBZ) group and the attachment of a PEG chain with a terminal carboxylic acid group. The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . Industrial production methods typically involve the use of high-purity PEG linkers and support custom synthesis to ensure the desired purity and yield .
Chemical Reactions Analysis
CBZ-N-amido-PEG24-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The CBZ group can be selectively removed under mild conditions to expose the amine group, allowing for the conjugation of a drug molecule.
Amide Coupling Reactions: The terminal carboxylic acid group reacts with primary and secondary amines under EDC, DCC, HATU, or other amide coupling conditions to form stable amide bonds.
Hydrogenation Reactions: The CBZ protecting group is stable to acidic and basic conditions and is most easily removed using palladium black or palladium on carbon with hydrogen.
Scientific Research Applications
CBZ-N-amido-PEG24-acid has a wide range of scientific research applications, including:
Peptide Synthesis: The compound can be used in peptide synthesis to modify the side chain of lysine and in other forms of supramolecular construction.
Surface Modification: It is employed in surface modification processes requiring the attachment or insertion of a medium-length PEG linker or spacer.
Mechanism of Action
The mechanism of action of CBZ-N-amido-PEG24-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid group with primary and secondary amines. The PEG spacer increases the aqueous solubility of the resulting compound, enhancing its pharmacokinetic and pharmacodynamic properties . The CBZ group can be selectively removed to expose the amine group, allowing for the conjugation of drug molecules or other functional moieties .
Comparison with Similar Compounds
CBZ-N-amido-PEG24-acid is unique due to its combination of a CBZ-protected amide group and a terminal carboxylic acid group at the end of a PEG chain. Similar compounds include:
CBZ-N-amido-PEG1-acid: A shorter PEG chain with similar functional groups.
CBZ-N-amido-PEG2-acid: Another shorter PEG chain variant.
CBZ-N-amido-PEG3-acid: A slightly longer PEG chain with similar functional groups.
CBZ-N-amido-PEG4-acid: A PEG chain with four ethylene glycol units.
CBZ-N-amido-PEG5-acid: A PEG chain with five ethylene glycol units.
These similar compounds vary in the length of the PEG chain, which can affect their solubility, biocompatibility, and suitability for different applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109NO28/c61-58(62)6-8-64-10-12-66-14-16-68-18-20-70-22-24-72-26-28-74-30-32-76-34-36-78-38-40-80-42-44-82-46-48-84-50-52-86-54-55-87-53-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-60-59(63)88-56-57-4-2-1-3-5-57/h1-5H,6-56H2,(H,60,63)(H,61,62) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEVCMLJFWLMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109NO28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1280.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.